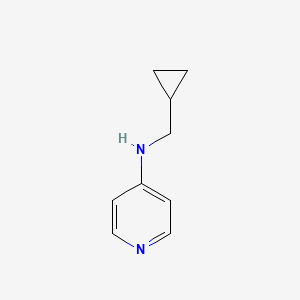

N-(cyclopropylmethyl)pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(cyclopropylmethyl)pyridin-4-amine is an organic compound with the molecular formula C9H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)pyridin-4-amine typically involves the reaction of pyridin-4-amine with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyridin-4-amine attacks the cyclopropylmethyl halide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions.

Key Reactions

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate or triethylamine to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane or THF .

Example Conditions

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Dichloromethane | 0–25°C | N-acetyl derivative | 75% | |

| Benzyl bromide | DMF | 80°C | N-benzyl-substituted derivative | 68% |

Condensation Reactions

The amine participates in Schiff base formation and related condensations.

Notable Examples

-

Reacts with aldehydes (e.g., pyridine-2-carbaldehyde) in methanol under acidic catalysis (TosOH) to form imine-linked products .

-

Condensation with ketones (e.g., 1-(2-pyridyl)ethanone) in the presence of iodine at elevated temperatures yields fused heterocycles .

Mechanistic Insight

The reaction with aldehydes follows a nucleophilic addition-elimination pathway, where the amine attacks the carbonyl carbon, followed by dehydration .

Coupling Reactions

The pyridine ring enables cross-coupling via catalytic methods.

Suzuki-Miyaura Coupling

-

Brominated derivatives (e.g., 2-bromo-N-(cyclopropylmethyl)pyridin-4-amine) undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl structures.

-

Typical conditions: Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C.

Buchwald-Hartwig Amination

Nucleophilic Aromatic Substitution

Electron-deficient pyridine rings facilitate substitution at specific positions.

Halogen Displacement

-

2-Bromo derivatives react with amines (e.g., morpholine) in acetonitrile under microwave irradiation (160°C) to yield substituted pyridines .

-

Example: Reaction with morpholine produces 4-morpholino-N-(cyclopropylmethyl)pyridin-2-amine .

Oxidation and Redox Reactions

-

N-Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the pyridine nitrogen to form N-oxide derivatives .

-

Reductive Amination : Reacts with ketones (e.g., acetone) in the presence of NaBH₃CN to form tertiary amines.

Cycloaddition and Heterocycle Formation

-

Participates in [3+2] cycloadditions with nitriles under microwave conditions to generate imidazo[1,2-a]pyridine derivatives .

-

Example: Reaction with 2-isocyano-2,4,4-trimethylpentane yields fused imidazo-pyridine systems .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield Range | Stability Notes |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkyl derivatives | 60–75% | Stable under N₂ |

| Acylation | Acyl chlorides, Et₃N, CH₂Cl₂, 0°C | Amides | 70–85% | Hygroscopic |

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 90°C | Biaryl derivatives | 50–65% | Light-sensitive |

| Nucleophilic Substitution | Morpholine, μW, 160°C | 4-Morpholino-substituted pyridines | 55–70% | Air-stable |

Mechanistic and Synthetic Implications

Scientific Research Applications

Chemical Applications

N-(cyclopropylmethyl)pyridin-4-amine serves as a significant building block in organic synthesis. Its chemical structure allows for various modifications, making it useful in the creation of more complex organic molecules.

Reactivity and Derivatives

The compound can undergo several chemical transformations:

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | N-(cyclopropylmethyl)pyridin-4-one | Formation through oxidation processes. |

| Reduction | Derivatives with reduced functional groups | Results in compounds with varying biological activities. |

| Substitution | Various N-substituted pyridin-4-amines | Enables the exploration of new pharmacological profiles. |

Biological Applications

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Properties

Studies have shown that this compound can act against various microbial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism typically involves binding to bacterial enzymes or receptors, inhibiting their function.

Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory pathways. It may inhibit specific enzymes involved in inflammation, reducing symptoms associated with inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for drug development due to its favorable pharmacokinetic properties.

Case Study: Drug Development

A notable case study involved the synthesis of modified derivatives of this compound aimed at enhancing its binding affinity to targeted receptors involved in pain modulation. These derivatives showed improved efficacy in preclinical models of pain management, indicating their potential for further development into therapeutic agents.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials that require specific properties imparted by this compound's unique structure.

Specialty Chemicals

The compound's ability to act as a ligand for various chemical reactions makes it valuable in creating specialty chemicals used across different industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-4-yl)pyridin-4-amine

- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-(cyclopropylmethyl)pyridin-4-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(cyclopropylmethyl)pyridin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand, binding to various receptors and enzymes, which modulates their activity. This modulation can lead to significant biological effects, such as:

- Inhibition of enzyme activity : The compound may inhibit key enzymes involved in various metabolic pathways.

- Activation of signaling pathways : It can also activate certain signaling pathways that contribute to its therapeutic effects.

The exact molecular targets and pathways involved depend on the specific application and context in which the compound is utilized.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. A study focusing on related compounds revealed that modifications to the pyridine ring and substituents can significantly affect their potency against specific targets. For instance:

- Cyclopropylmethyl group : This moiety enhances binding affinity and selectivity towards certain enzymes.

- Pyridine ring substitutions : Variations in this region can lead to improved bioavailability and reduced off-target effects .

Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research has shown that it can reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Its ability to inhibit neuronal nitric oxide synthase (nNOS) positions it as a potential therapeutic agent for neurodegenerative disorders .

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

- Neurodegeneration Models : In one study, the compound was tested for its ability to protect neuronal cells from damage induced by oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its neuroprotective potential .

- Inflammation Models : Another study evaluated the anti-inflammatory effects of this compound in murine models of acute inflammation. The compound demonstrated a marked decrease in pro-inflammatory cytokines, providing evidence for its therapeutic utility in inflammatory conditions .

Research Findings

Recent findings emphasize the importance of further research into the pharmacological profiles of this compound:

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)pyridin-4-amine |

InChI |

InChI=1S/C9H12N2/c1-2-8(1)7-11-9-3-5-10-6-4-9/h3-6,8H,1-2,7H2,(H,10,11) |

InChI Key |

UOKWSTGIEPRIIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.